molecular formula C6H8ClN3O2 B097381 1-(2-Chloroethyl)-2-methyl-4-nitroimidazole CAS No. 16156-95-9

1-(2-Chloroethyl)-2-methyl-4-nitroimidazole

Cat. No. B097381
CAS RN: 16156-95-9
M. Wt: 189.6 g/mol
InChI Key: GPHZIQJSCSATJL-UHFFFAOYSA-N
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Description

The compound “1-(2-Chloroethyl)-2-methyl-4-nitroimidazole” is a type of organic compound, likely containing a nitroimidazole group. Nitroimidazoles are a class of drugs characterized by an imidazole ring and a nitro group. They are widely used in medicine for their antimicrobial properties .


Chemical Reactions Analysis

Nitroimidazoles, like many organic compounds, can undergo a variety of chemical reactions. For instance, sulfur mustard, a related compound, is known to react with DNA, RNA, and proteins .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Hypoxia-Selective Cytotoxicity : A study by Lee et al. (1998) described the synthesis of a compound closely related to 1-(2-Chloroethyl)-2-methyl-4-nitroimidazole. This compound demonstrated significant hypoxia-selective cytotoxicity, making it a potential candidate for targeting hypoxic tumor cells.

  • Reactivity and Synthesis of Derivatives : Crozet et al. (1985) investigated the reactivity of 1-Methyl-2-chloromethyl-5-nitroimidazole, a compound similar to the one of interest. They discovered that it could be used to synthesize novel 1-methyl-5-nitro-imidazoles with significant yields (Crozet et al., 1985).

Applications in Drug Development

  • Potential for Prodrug System : Parveen et al. (1999) explored the use of a derivative of 1-(2-Chloroethyl)-2-methyl-4-nitroimidazole in developing a prodrug system for targeted drug delivery to hypoxic tissues. This research highlights the potential of such compounds in enhancing the efficacy of drugs, especially in cancer therapy (Parveen et al., 1999).

  • Evaluation Against Leishmania : A study by Blanco et al. (2021) synthesized derivatives of 1-(2-chloroethyl)-2-methyl-5-nitroimidazole and evaluated their efficacy against Leishmania species, responsible for cutaneous leishmaniasis. Some compounds showed high activity, suggesting their potential as alternative treatments for this disease (Blanco et al., 2021).

Chemical Properties and Synthesis Techniques

  • Synthesis and Characterization of Derivatives : Jedrysiak and Suwiński (2008) focused on synthesizing various derivatives of nitroimidazoles, including 1-(2-Chloroethyl)-2-methyl-4-nitroimidazole. Their study provided valuable insights into the structural characteristics of these compounds, which could be useful in developing new pharmaceuticals or research tools (Jedrysiak & Suwiński, 2008).

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. For instance, some nitroimidazoles are known to be toxic and can cause adverse health effects .

Future Directions

The future directions of research on a specific compound depend on its potential applications and the current state of knowledge about it. For instance, there is ongoing research into the use of nitroimidazoles in chemotherapy .

properties

IUPAC Name

1-(2-chloroethyl)-2-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-5-8-6(10(11)12)4-9(5)3-2-7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHZIQJSCSATJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167198
Record name Imidazole, 1-(2-chloroethyl)-2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)-2-methyl-4-nitroimidazole

CAS RN

16156-95-9
Record name 1-(2-Chloroethyl)-2-methyl-4-nitro-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16156-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole, 1-(2-chloroethyl)-2-methyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 1-(2-chloroethyl)-2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EV Aleksandrova, AN Kravchenko… - Chemistry of heterocyclic …, 2010 - Springer
Reactions of halonitroimidazoles with nucleophiles (review) | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search Download …
Number of citations: 1 link.springer.com

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